molecular formula C9H11NO6S B3388480 2,6-Dimethoxy-3-sulfamoylbenzoic acid CAS No. 874841-12-0

2,6-Dimethoxy-3-sulfamoylbenzoic acid

Cat. No.: B3388480
CAS No.: 874841-12-0
M. Wt: 261.25 g/mol
InChI Key: CORYOSUAETTXGO-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-sulfamoylbenzoic acid (CAS 874841-12-0) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C9H11NO6S and a molecular weight of 261.25 g/mol, this compound features a benzoic acid core strategically substituted with dimethoxy and sulfamoyl functional groups . These motifs are prevalent in the development of bioactive molecules, particularly as inhibitors for metalloenzymes like Carbonic Anhydrases , which are promising targets in cancer research . Furthermore, sulfonamide-based compounds are extensively investigated for their antibacterial properties and their role as reagents in analytical chemistry for the separation and determination of metal cations . The structural architecture of this molecule, specifically the 2,6-dimethoxy substitution on the benzoic acid ring, has been the subject of crystallographic studies to understand conformational polymorphism and molecular packing, which can influence the compound's solid-form properties . This reagent is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use and must not be administered to humans. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxy-3-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6S/c1-15-5-3-4-6(17(10,13)14)8(16-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORYOSUAETTXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101260761
Record name 3-(Aminosulfonyl)-2,6-dimethoxybenzoic acid
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Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874841-12-0
Record name 3-(Aminosulfonyl)-2,6-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874841-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminosulfonyl)-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dimethoxy 3 Sulfamoylbenzoic Acid and Its Precursors

Strategies for Constructing the 2,6-Dimethoxybenzoic Acid Core

The synthesis of 2,6-dimethoxybenzoic acid is a critical preliminary phase for which several effective strategies have been developed. These methods primarily focus on the efficient installation of a carboxyl group onto a 1,3-dimethoxybenzene (B93181) framework.

Carboxylation of Metalated 1,3-Dimethoxybenzene Intermediates

A prominent and widely documented route involves the carboxylation of an organometallic derivative of 1,3-dimethoxybenzene. This process hinges on the initial formation of a nucleophilic carbon center on the aromatic ring, which can then react with an electrophilic carbon source like carbon dioxide.

The generation of the reactive organometallic intermediate is paramount for a successful carboxylation. A sophisticated approach involves the in-situ formation of a potent metalating agent, such as sodium phenide. In a patented method, sodium metal is first dispersed to create "sodium sand," which then reacts with chlorobenzene (B131634) in a toluene (B28343) solvent to produce sodium phenide. google.com This reagent is subsequently used to metalate 1,3-dimethoxybenzene, generating a 2,6-dimethoxy sodium phenide species, which is primed for carboxylation. google.com The use of a catalyst, such as propyl carbinol, has been shown to facilitate a gentler reaction, leading to higher yields and better product quality compared to traditional methods that might use harsher solvents like dimethylformamide or triethylamine. google.com

Once the metalated 1,3-dimethoxybenzene intermediate is formed, the carboxyl group is introduced via reaction with carbon dioxide. google.com This step is typically achieved by bubbling gaseous CO2 into the reaction mixture or adding solid carbon dioxide (dry ice). The organometallic carbon center acts as a strong nucleophile, attacking the electrophilic carbon of the CO2 molecule. google.com This forms a sodium carboxylate salt (2,6-dimethoxy sodium formate). google.com Subsequent acidification of this salt with a strong acid, such as hydrochloric or sulfuric acid, protonates the carboxylate to yield the final 2,6-dimethoxybenzoic acid product. google.com The efficiency of this step relies on maintaining appropriate reaction temperatures, often sub-zero, to control the reactivity of the organometallic intermediate. google.com

The choice of solvent and the precise control of reaction conditions are crucial for maximizing the yield and ensuring the purity of 2,6-dimethoxybenzoic acid. Toluene is frequently employed as the solvent for the formation of the organosodium reagents, as it is relatively inert and facilitates the desired reactivity. google.com The temperature must be carefully managed throughout the process; for instance, the formation of sodium phenide is conducted at 22–25 °C, while the subsequent carboxylation with CO2 is performed at 0 °C. google.com

The final purity of the product is heavily influenced by the workup and crystallization procedures. After acidification, the crude product is often isolated and then purified by recrystallization. A methanol (B129727)/water system is one effective solvent mixture for this purpose. google.com Studies on the polymorphism of 2,6-dimethoxybenzoic acid show that different crystalline forms can be obtained depending on the crystallization solvent, with water, acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) being key solvents explored. mdpi.com Controlling the cooling rate and using additives can also influence the polymorphic outcome, which is critical for consistent product quality. mdpi.com

StepReagents & ConditionsIntermediate/ProductReported YieldSource
Sodium Phenide FormationSodium metal, Chlorobenzene, Toluene, Propyl carbinol (catalyst), 22–25 °CSodium PhenideNot specified google.com
MetalationSodium Phenide, 1,3-Dimethoxybenzene, 25–27 °C2,6-Dimethoxy Sodium PhenideNot specified google.com
CarboxylationCarbon Dioxide (gas), 0 °C2,6-Dimethoxy Sodium FormateNot specified google.com
Acidification & CrystallizationSulfuric Acid, Methanol/Water2,6-Dimethoxybenzoic AcidUp to 70% google.com

Alternative Synthetic Pathways to the Benzoic Acid Framework

Beyond the metalation of 1,3-dimethoxybenzene, other methods exist for constructing the benzoic acid framework. One modern and increasingly explored strategy is the direct C-H carboxylation of aromatic compounds. These reactions avoid the need to pre-form a stoichiometric organometallic reagent. Methodologies using strong bases like potassium tert-butoxide (KOtBu) can deprotonate activated C-H bonds, allowing for direct reaction with CO2 at atmospheric pressure. While not specifically detailed for 1,3-dimethoxybenzene, this approach is a viable alternative for related heteroarenes.

Introduction of the Sulfamoyl Moiety

The final stage in the synthesis of the target compound is the regioselective installation of a sulfamoyl group (-SO2NH2) onto the 2,6-dimethoxybenzoic acid core. The electron-donating methoxy (B1213986) groups strongly activate the aromatic ring, directing electrophilic substitution to the positions ortho and para to them. Given the substitution pattern, the C-3 position is the most likely site for this reaction.

A classical and effective method for this transformation is a two-step electrophilic substitution. First, 2,6-dimethoxybenzoic acid is treated with chlorosulfonic acid (ClSO3H). This potent electrophile introduces a chlorosulfonyl group (-SO2Cl) onto the aromatic ring, yielding 3-(chlorosulfonyl)-2,6-dimethoxybenzoic acid, a compound whose existence is confirmed in chemical databases. uni.lu In the second step, this highly reactive sulfonyl chloride intermediate is treated with ammonia (B1221849) (NH3). The ammonia acts as a nucleophile, displacing the chloride to form the desired sulfonamide. alrasheedcol.edu.iqrsc.org This amination reaction is typically robust and proceeds readily. alrasheedcol.edu.iq

More recently, innovative one-pot procedures have been developed that offer a more streamlined approach. One such method involves a copper-catalyzed decarboxylative chlorosulfonylation. acs.orgnih.govprinceton.edu In this process, the carboxylic acid itself is converted into an aryl radical via a ligand-to-metal charge transfer mechanism. This radical is then trapped by sulfur dioxide (SO2) and a chlorine source to form the aryl sulfonyl chloride in situ. acs.orgprinceton.edu Without isolating the intermediate, an amine is added to the same pot to complete the synthesis of the sulfonamide. acs.orgnih.gov This strategy represents a significant advance, merging traditional coupling partners (carboxylic acids and amines) to generate sulfonamides, which are important bioisosteres of amides. acs.orgnih.gov

MethodKey ReagentsDescriptionSource
Classical Two-Step1. Chlorosulfonic Acid 2. AmmoniaSequential electrophilic chlorosulfonation of the aromatic ring followed by nucleophilic substitution with ammonia. uni.lursc.org
Modern One-PotAryl Acid, Copper Catalyst, SO2, Chlorine Source, AmineA copper-catalyzed decarboxylative reaction to form a sulfonyl chloride in situ, which is then aminated in the same vessel. acs.orgnih.govprinceton.edu

Directed Sulfonylation Reactions

The introduction of a sulfamoyl group at the C-3 position of 2,6-dimethoxybenzoic acid is a key challenge in the synthesis of the target molecule. The two methoxy groups and the carboxylic acid group on the aromatic ring exert strong directing effects in electrophilic aromatic substitution reactions. The methoxy groups are ortho, para-directing, while the carboxylic acid group is a meta-directing deactivator. In this case, the C-3 position is ortho to one methoxy group and meta to the carboxylic acid, making direct sulfonylation a complex regiochemical problem.

A plausible approach involves the use of a directed ortho-metalation (DoM) strategy. The carboxylic acid group can direct lithiation to the ortho position. However, in 2,6-dimethoxybenzoic acid, both ortho positions (C-2 and C-6) are already substituted. Therefore, a directed metalation approach would likely target the C-3 position, which is activated by the C-2 methoxy group.

One potential strategy involves the ortho-lithiation of 2,6-dimethoxybenzoic acid using a strong lithium base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) in the presence of a coordinating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). rsc.org The resulting aryllithium species can then be quenched with a suitable electrophilic sulfonamoylating agent.

Table 1: Proposed Directed Sulfonylation of 2,6-Dimethoxybenzoic Acid

StepReagents and ConditionsIntermediate/ProductNotes
1. Lithiation2,6-dimethoxybenzoic acid, s-BuLi, TMEDA, THF, -78 °C2,6-dimethoxy-3-lithiobenzoic acidThe carboxylic acid and the C-2 methoxy group are expected to direct lithiation to the C-3 position.
2. SulfamoylationSulfur dioxide (SO2), then N-chlorosuccinimide (NCS) and ammonia2,6-Dimethoxy-3-sulfamoylbenzoic acidTrapping the aryllithium with SO2 to form a sulfinate, followed by conversion to the sulfamoyl group.

It is important to note that while directed lithiation of benzoic acids is a well-established method, its application to achieve sulfamoylation at the C-3 position of 2,6-dimethoxybenzoic acid is a proposed route based on known reactivity patterns. rsc.org

Strategies for ortho-Sulfamoylation of Dimethoxybenzoic Acids

The ortho-sulfamoylation of dimethoxybenzoic acids, where the sulfamoyl group is introduced adjacent to a methoxy group, is a key transformation for accessing compounds like this compound. The electronic and steric effects of the substituents play a crucial role in determining the regioselectivity of the reaction.

In the case of 2,6-dimethoxybenzoic acid, the C-3 position is ortho to the C-2 methoxy group and meta to the C-6 methoxy group. The powerful ortho-directing ability of the methoxy group makes the C-3 position a potential site for electrophilic substitution.

A common method for sulfamoylation is the reaction of an activated aromatic ring with sulfamoyl chloride (H2NSO2Cl) or a related N-protected sulfamoylating agent, often in the presence of a Lewis acid catalyst. However, the direct sulfamoylation of 2,6-dimethoxybenzoic acid with sulfamoyl chloride is likely to be challenging due to the deactivating effect of the carboxylic acid group and potential side reactions.

An alternative strategy involves a multi-step sequence starting from a more activated precursor. For instance, starting with 1,3-dimethoxybenzene, one could first introduce a sulfamoyl group and then perform a carboxylation reaction.

Advanced Synthetic Strategies for this compound

Beyond classical methods, advanced synthetic strategies can offer more efficient and selective routes to this compound. These approaches often involve novel catalytic systems or reaction cascades that can construct the target molecule with fewer steps and higher atom economy.

Cascade Reactions and Multi-Component Approaches

While no specific cascade or multi-component reactions for the direct synthesis of this compound have been reported in the literature, one can conceptualize such a process. A hypothetical multi-component reaction could involve the in-situ generation of a reactive sulfamoylating agent that then participates in a C-H functionalization reaction on a 2,6-dimethoxybenzoic acid derivative.

Regioselective Functionalization Techniques

Modern organic synthesis heavily relies on regioselective functionalization techniques, particularly those involving transition metal-catalyzed C-H activation. rsc.orgrsc.orgdntb.gov.ua These methods offer the potential to directly introduce a functional group at a specific C-H bond, bypassing the need for pre-functionalized starting materials.

For the synthesis of this compound, a transition metal-catalyzed C-H sulfamoylation could be a highly attractive strategy. The carboxylic acid group could serve as a directing group to guide a transition metal catalyst to the ortho C-H bond. However, in this case, the ortho positions are blocked. Therefore, a strategy that enables meta-C-H functionalization or a different directing group would be required.

Table 2: Potential Regioselective C-H Sulfamoylation Approach

Catalyst SystemDirecting GroupProposed ReactionChallenges
Rhodium(III) or Palladium(II)Carboxylic AcidDirect C-H activation and amidation with a sulfamoyl sourceThe ortho-positions are blocked, making direct ortho-C-H functionalization impossible. Meta-C-H functionalization is a developing field.
Removable Directing GroupA temporary directing group installed on the benzoic acidOrtho-C-H sulfamoylation followed by removal of the directing groupRequires additional synthetic steps for installation and removal of the directing group.

The development of new catalytic systems that can achieve regioselective C-H functionalization in the presence of multiple directing groups is an active area of research and holds promise for the future synthesis of complex molecules like this compound.

Chemical Reactivity and Derivatization of 2,6 Dimethoxy 3 Sulfamoylbenzoic Acid

Reactions Involving the Carboxyl Group

The carboxylic acid moiety is a primary site for derivatization, readily undergoing reactions such as esterification and amidation.

The carboxyl group of 2,6-dimethoxy-3-sulfamoylbenzoic acid can be converted to an ester through various standard methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, reaction with methanol (B129727) under acidic conditions would yield the corresponding methyl ester.

Alternatively, esterification can be achieved under milder conditions. Reaction with alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF is an effective method. nih.gov For example, reacting 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione with a similar compound, 2-sulfamoylbenzoic acid ethyl ester, using K2CO3 in DMF, resulted in the formation of the corresponding ester derivative. nih.gov This method is particularly useful for introducing more complex alkyl groups.

Reactant 1Reactant 2Reagents/ConditionsProduct Type
Carboxylic AcidAlcohol (e.g., Methanol)Acid Catalyst (e.g., H₂SO₄), HeatMethyl Ester
Carboxylic AcidAlkyl Halide (e.g., R-Br)Base (e.g., K₂CO₃), DMFAlkyl Ester
Benzoic AcidChloroformNot specifiedMethyl Benzoate
α-D-methylglucosideBenzyl BromideSodium Hydride, DMFTetrabenzylated product

This table illustrates general esterification methods applicable to the target compound based on similar reactions.

The formation of amides from the carboxylic acid group is a key transformation, often accomplished using peptide coupling techniques. omicsonline.org This reaction involves the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. omicsonline.orgnih.gov

Activation is typically achieved using coupling reagents. bachem.com A widely used method involves converting the carboxylic acid into a more reactive species, such as an active ester. Additives like 1-Hydroxybenzotriazole (HOBt) are frequently employed in conjunction with a condensing agent like a carbodiimide (B86325) (e.g., DCC or EDC). bachem.com The carboxylic acid first reacts with HOBt to form an O-acylbenzotriazole intermediate (an acyloxybenzotriazole ester). This intermediate is highly reactive towards amines, leading to the formation of the amide bond with high efficiency and minimal side reactions like racemization. omicsonline.orgbachem.com The use of phosphonium (B103445) (e.g., BOP, PyBOP) or aminium/uronium (e.g., HBTU, HATU) type reagents in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) also provides an efficient route to amide bond formation. bachem.com

The general mechanism involves the activation of the carboxyl group by the coupling reagent, followed by nucleophilic attack from the amine to form a tetrahedral intermediate, which then collapses to form the stable amide bond. omicsonline.org

Coupling Reagent ClassExample ReagentAdditiveBaseKey Intermediate
CarbodiimideDCC, EDCHOBt, HOAt, Oxyma-O-Acylurea, Active Ester
PhosphoniumBOP, PyBOP-DIPEA, NMMAcyloxyphosphonium salt
Aminium/UroniumHBTU, HATU, COMU-DIPEA, NMMGuanidinium-O-Acyl-Iso-Urea Salt

This table summarizes common peptide coupling systems applicable for the amidation of this compound.

Transformations of the Sulfamoyl Group

The unsubstituted sulfamoyl group (-SO₂NH₂) offers another handle for chemical modification, primarily through reactions at the nitrogen atom.

The nitrogen atom of the sulfamoyl group can be alkylated. For example, in the synthesis of sulfamoyl benzoic acid analogues, the nitrogen of 2-sulfamoylbenzoic acid ethyl ester was alkylated by reacting it with various 2-(bromoalkyl)benzo[de]isoquinoline-1,3-diones in the presence of potassium carbonate (K₂CO₃) in DMF. nih.gov This demonstrates a standard procedure for introducing alkyl substituents onto the sulfonamide nitrogen.

N-acylation of sulfonamides can also be achieved. While direct acylation can be challenging, modern catalytic methods have been developed. For instance, a direct acylation of sulfoximines with carboxylic acids has been reported using a B₃NO₂ heterocycle as a catalyst, a method that could potentially be adapted for sulfonamides. rsc.org A more traditional approach would involve reacting the sulfonamide with a reactive acylating agent like an acyl chloride or anhydride (B1165640) under basic conditions.

Reaction TypeSubstrateReagentConditionsProduct
N-Alkylation2-Sulfamoylbenzoic acid ethyl ester2-(Bromoalkyl)isoindol-1,3-dioneK₂CO₃, DMFN-Alkyl Sulfonamide Derivative
N-AcylationSulfoximineCarboxylic AcidB₃NO₂ catalystN-Acyl Sulfoximine

This table presents examples of N-alkylation and N-acylation reactions relevant to the sulfamoyl group.

The sulfamoyl group is a key precursor for the synthesis of sulfonylureas, a class of compounds with significant biological applications. researchgate.net The most common method involves the reaction of the sulfonamide with an isocyanate (R-N=C=O) in the presence of a base. researchgate.netdergipark.org.tr The nucleophilic sulfonamide nitrogen attacks the electrophilic carbon of the isocyanate, leading to the formation of the sulfonylurea linkage.

Alternative, isocyanate-free methods have also been developed. One such approach involves reacting the sulfonamide with a pre-formed carbamate (B1207046), such as a phenyl carbamate, which is generated from an amine and diphenyl carbonate. rsc.org Another strategy is the Curtius rearrangement of a sulfonyl azide (B81097) in the presence of an alcohol or amine to generate the sulfonylurea or a carbamate precursor in situ. researchgate.net

MethodReactant 1Reactant 2ConditionsProduct
Isocyanate MethodSulfonamideIsocyanate (e.g., 4-chlorophenylisocyanate)Basic (e.g., K₂CO₃, DMF)Sulfonylurea
Carbamate MethodSulfonamidePhenyl carbamateBasicSulfonylurea
In situ IsocyanateSulfonyl azideAlcohol/Amine, CO, PdCl₂Catalytic CarbonylationSulfonylurea/Sulfonyl carbamate

This table outlines common synthetic routes to sulfonylureas starting from a sulfonamide.

Modifications of the Dimethoxy Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS). msu.edu The outcome of such reactions is dictated by the directing effects of the existing substituents. The two methoxy (B1213986) (-OCH₃) groups are strongly activating, ortho-, para-directing groups. youtube.com Conversely, the carboxylic acid (-COOH) and sulfamoyl (-SO₂NH₂) groups are deactivating, meta-directing groups. youtube.commsu.edu

The positions on the ring are C1-(COOH), C2-(-OCH₃), C3-(-SO₂NH₂), C4-(H), C5-(H), and C6-(-OCH₃).

The powerful activating effect of the two methoxy groups at positions 2 and 6 will dominate the reactivity of the ring.

The methoxy group at C6 directs incoming electrophiles to its ortho (C5) and para (C3) positions. The C3 position is already substituted.

The methoxy group at C2 directs to its ortho (C3) and para (C5) positions. The C3 position is already substituted.

Both methoxy groups, therefore, strongly favor substitution at the C5 position.

The deactivating groups (-COOH at C1 and -SO₂NH₂ at C3) direct incoming electrophiles to the C5 position (meta to both).

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto the ring. The outcome of such reactions on a substituted benzene (B151609) is dictated by the directing effects of the existing substituents. numberanalytics.com

The substituents on this compound have competing directing effects:

Methoxy Groups (-OCH₃): These are potent activating groups and are ortho, para-directing due to their ability to donate electron density to the ring via resonance. unizin.org

Carboxylic Acid Group (-COOH): This is a deactivating group and is meta-directing because it withdraws electron density from the ring through both inductive and resonance effects. quora.comdoubtnut.com

Sulfamoyl Group (-SO₂NH₂): Similar to the carboxyl group, the sulfamoyl group is deactivating and meta-directing due to the strong electron-withdrawing nature of the sulfonyl center.

In this compound, the aromatic ring has two available positions for substitution, at C4 and C5. The directing effects of the existing groups on these positions are summarized below.

Position for SubstitutionDirecting Influence from -OCH₃ at C2Directing Influence from -OCH₃ at C6Directing Influence from -COOH at C1Directing Influence from -SO₂NH₂ at C3Overall Predicted Effect
C4 para (activating)meta (deactivating)meta (deactivating)ortho (deactivating)Moderately favored
C5 meta (deactivating)para (activating)para (deactivating)meta (deactivating)Strongly favored

The methoxy groups are strong activators for the ortho and para positions. unizin.org The -OCH₃ group at C6 strongly activates the C5 position (para to it). Conversely, the -OCH₃ group at C2 activates the C4 position (para to it). However, the C4 position is also ortho to the deactivating sulfamoyl group and meta to the deactivating carboxyl group. The C5 position is meta to both deactivating groups. Given that the activating effect of a para-methoxy group is typically very strong, substitution is most likely to be directed to the C5 position, guided by the powerful activating and directing effect of the C6-methoxy group. Steric hindrance from the adjacent C6-methoxy group might slightly disfavor the C5 position, but the electronic activation is expected to be the dominant factor.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com Reactions like the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, are fundamental in modern synthesis. libretexts.org

For this compound to participate directly in such reactions, it would typically first need to be converted into an aryl halide or triflate derivative. The order of reactivity for halogens in these couplings is generally I > Br > OTf >> Cl. libretexts.org For instance, a halogen atom could be introduced at the C5 position via electrophilic halogenation. This resulting aryl halide could then serve as a substrate for a variety of palladium-catalyzed cross-coupling reactions.

A general scheme for a Suzuki-Miyaura coupling reaction involving a hypothetical C5-bromo derivative is shown below:

Reaction Scheme:

Step 1: Bromination of this compound at the C5 position.

Step 2: Suzuki-Miyaura coupling of the brominated product with an arylboronic acid.

This two-step sequence would allow for the synthesis of a wide range of 5-aryl-2,6-dimethoxy-3-sulfamoylbenzoic acid derivatives. The efficiency of such a coupling would depend on the specific palladium catalyst, ligand, and base used, with numerous systems available to accommodate various substrates. researchgate.netnih.gov

Complexation and Coordination Chemistry

The functional groups of this compound—specifically the carboxylate and sulfamoyl moieties—make it an interesting candidate as a ligand for forming metal complexes. Carboxylic acids and sulfonamides are well-known to coordinate with a variety of metal ions. researchgate.netmdpi.com

Synthesis of Metal Complexes (e.g., Cu(II) Complexes with Sulfamoylbenzoic Acid Derivatives)

While specific studies on the complexation of this compound are not widely reported, the synthesis of copper(II) complexes with other sulfamoylbenzoic acid derivatives provides a clear precedent. For example, complexes of Cu(II) with ligands like 2-methoxy-5-sulfamoylbenzoic acid have been synthesized. unlp.edu.ar

A typical synthesis would involve the reaction of a soluble salt of the desired metal, such as copper(II) sulfate (B86663) pentahydrate, with the deprotonated form of the ligand in an appropriate solvent. The ligand is usually deprotonated first by reacting it with a base like sodium hydroxide (B78521) or sodium bicarbonate.

Plausible Synthesis of a Cu(II) Complex:

Ligand Preparation: this compound is dissolved in a suitable solvent (e.g., an ethanol/water mixture) and treated with a stoichiometric amount of a base (e.g., NaOH) to form the sodium salt of the carboxylate.

Complexation: An aqueous solution of a Cu(II) salt (e.g., CuSO₄·5H₂O) is added to the ligand solution. The mixture is often stirred at a slightly elevated temperature to facilitate the reaction.

Isolation: The resulting metal complex, which may precipitate out of the solution, is then isolated by filtration, washed, and dried. Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent.

Structural Characterization of Coordination Compounds

The structural characterization of coordination compounds is crucial for understanding their properties. Single-crystal X-ray diffraction is the definitive method for this purpose. Studies on related sulfamoylbenzoic acid complexes reveal common coordination motifs. researchgate.netresearchgate.net

The this compound ligand can coordinate to a metal center in several ways:

Monodentate: Through one oxygen atom of the carboxylate group.

Bidentate Chelating: Through both oxygen atoms of the carboxylate group.

Bidentate Bridging: Where the carboxylate group bridges two metal centers.

Coordination via Sulfamoyl Group: The nitrogen or oxygen atoms of the sulfamoyl group can also participate in coordination, potentially leading to chelation or bridging. unlp.edu.ar

In the crystal structure of o-sulfamoylbenzoic acid, the molecule forms hydrogen-bonded dimers via the carboxylic acid groups. researchgate.net When complexed with metals, this carboxylate group is the primary site of interaction. For instance, in copper(II) complexes with related ligands, distorted square pyramidal or octahedral geometries are common, with the ligand's carboxylate and sometimes other donor atoms (like the sulfamoyl nitrogen) occupying coordination sites. unlp.edu.ar Water molecules or other co-ligands often complete the coordination sphere of the metal ion. nih.gov

PropertyTypical Observation in Related Complexes
Coordination Number 5 or 6 for Cu(II)
Geometry Distorted Square Pyramidal, Octahedral
Ligand Binding Mode Monodentate or bidentate bridging (carboxylate), possible N-coordination (sulfamoyl)
Supramolecular Structure Often feature extensive hydrogen bonding networks involving the non-coordinating functional groups. nih.gov

Ligand Properties in Organometallic Systems

In organometallic systems, this compound can be classified as a multifunctional ligand. Its properties are determined by the electronic nature of its donor atoms and the steric constraints imposed by its structure.

Hard-Soft Acid-Base (HSAB) Principle: The oxygen and nitrogen donor atoms are "hard" bases, making this ligand particularly suitable for coordinating with hard or borderline metal ions such as Cu(II), Zn(II), and Fe(III).

Chelation: The presence of both a carboxylate and a sulfamoyl group at the ortho position (C1 and C3, relative to the C2-methoxy) creates the potential for the ligand to act as a bidentate chelating agent, forming a stable six-membered ring with a metal center. This chelation would involve one carboxylate oxygen and the sulfamoyl nitrogen or oxygen.

Bridging Ligand: The ligand can act as a bridging unit to form polynuclear complexes or coordination polymers. For example, the carboxylate group could bridge two metal centers, while the sulfamoyl group remains as a pendant, hydrogen-bonding site, or vice-versa. This capability is crucial in the field of crystal engineering for designing materials with specific network topologies. researchgate.net

The steric bulk provided by the two methoxy groups at the C2 and C6 positions is significant. This steric hindrance can influence the coordination geometry around the metal center, potentially preventing the formation of certain high-coordination number species and favoring specific isomeric forms of the resulting complexes.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insight into the functional groups and skeletal structure of a molecule.

The FTIR and FT-Raman spectra of 2,6-Dimethoxy-3-sulfamoylbenzoic acid are characterized by absorption bands corresponding to its distinct functional moieties: the carboxylic acid, the two methoxy (B1213986) groups, and the sulfamoyl group attached to the aromatic ring.

The carboxylic acid group gives rise to several characteristic vibrations. A very broad O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹, a result of strong intermolecular hydrogen bonding which forms a dimeric structure. The carbonyl (C=O) stretching vibration is a strong, sharp band, expected to appear around 1700-1680 cm⁻¹ for an aromatic carboxylic acid involved in hydrogen bonding.

The sulfamoyl (-SO₂NH₂) group also produces distinct vibrational bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to be found in the ranges of 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide would typically appear as two bands in the 3390-3250 cm⁻¹ region.

The two methoxy (-OCH₃) groups contribute to the spectra with C-H stretching vibrations just below 3000 cm⁻¹ and characteristic asymmetric and symmetric C-O-C stretching bands. The aromatic ring itself displays C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching (in-plane) vibrations in the 1600-1400 cm⁻¹ region.

A hypothetical table of characteristic vibrational frequencies for this compound is presented below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500Broad, Strong
Carboxylic AcidC=O stretch1700 - 1680Strong, Sharp
Sulfamoyl (-SO₂NH₂)N-H stretch (asymmetric)~3390Medium
Sulfamoyl (-SO₂NH₂)N-H stretch (symmetric)~3270Medium
Sulfamoyl (-SO₂NH₂)S=O stretch (asymmetric)1350 - 1310Strong
Sulfamoyl (-SO₂NH₂)S=O stretch (symmetric)1170 - 1150Strong
Methoxy (-OCH₃)C-H stretch2980 - 2940Medium
Methoxy (-OCH₃)C-O-C stretch (asymmetric)1260 - 1200Strong
Aromatic RingC-H stretch3100 - 3000Medium-Weak
Aromatic RingC=C stretch1600 - 1450Medium-Weak

This table represents expected values based on typical functional group frequencies and is for illustrative purposes.

Due to steric hindrance from the two ortho-methoxy groups, the carboxylic acid and the sulfamoyl group are likely forced out of the plane of the benzene (B151609) ring. This leads to the possibility of different stable conformers (rotational isomers). Studies on the related compound, 2,6-dimethoxybenzoic acid, have revealed the existence of syn and anti conformers related to the orientation of the carboxylic acid group. researchgate.netbohrium.com

Vibrational spectroscopy is a powerful tool to study such conformational isomerism. Different conformers can exhibit slight but measurable differences in their vibrational frequencies, particularly for the modes involving the sterically crowded functional groups. For instance, the exact position and shape of the C=O, O-H, and S=O stretching bands could be sensitive to the specific rotational conformation of the carboxylic acid and sulfamoyl groups. By performing temperature-dependent spectroscopic studies or by comparing spectra from different crystallization conditions, it may be possible to identify and characterize the individual conformers of this compound present in a sample.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound, analysis using a technique like electrospray ionization (ESI) in positive ion mode would be expected to yield a protonated molecule [M+H]⁺. The theoretical exact mass for the [M+H]⁺ ion of C₉H₁₁NO₆S is 262.0380. The observation of an experimental mass that matches this theoretical value within a narrow tolerance (e.g., ± 5 ppm) provides definitive confirmation of the molecular formula. Fragmentation of aromatic sulfonamides in the mass spectrometer often involves a characteristic loss of sulfur dioxide (SO₂), which would correspond to a loss of approximately 64 Da. biosynth.comgoogle.com

Parameter Value
Molecular FormulaC₉H₁₁NO₆S
Theoretical Monoisotopic Mass261.0307
HRMS (ESI+) Data
Ion[M+H]⁺
Calculated Exact Mass262.0380
Observed MassHypothetical Value: 262.0378
Mass ErrorHypothetical Value: < 5 ppm

This table contains a hypothetical observed mass to illustrate the principle of HRMS confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environment of atomic nuclei, such as ¹H and ¹³C.

The ¹H NMR spectrum of this compound would provide key information about the number and connectivity of protons in the molecule. The aromatic region is expected to show two signals for the two protons on the benzene ring. Due to the substitution pattern, these protons would be ortho to each other and would appear as a pair of doublets due to spin-spin coupling. The two methoxy groups are in different chemical environments and are expected to give rise to two distinct singlets. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift, while the two protons of the -NH₂ group of the sulfonamide would also produce a distinct signal.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (H-4)~7.5 - 7.8Doublet (d)1H
Ar-H (H-5)~7.0 - 7.3Doublet (d)1H
OCH₃ (at C-2)~3.9Singlet (s)3H
OCH₃ (at C-6)~3.8Singlet (s)3H
SO₂NH₂~7.2 (exchangeable)Broad Singlet (br s)2H
COOH>10 (exchangeable)Broad Singlet (br s)1H

This table presents predicted ¹H NMR data based on known substituent effects and is for illustrative purposes.

While ¹H NMR provides essential data, complex structures often require advanced two-dimensional (2D) NMR experiments for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the carbons attached to the aromatic protons and the carbons of the methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling). This is particularly powerful for assigning quaternary (non-protonated) carbons. For example, the protons of the methoxy groups would show HMBC correlations to the aromatic carbons they are attached to (C-2 and C-6). The aromatic protons would show correlations to neighboring carbons, including the quaternary carbons, which helps to piece together the entire carbon skeleton and confirm the substitution pattern.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., LC/MS, HPLC)

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC/MS), is the method of choice for non-volatile compounds like this compound.

A reversed-phase HPLC method would typically be employed for purity analysis. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation would occur on a non-polar stationary phase (like a C18 column) with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid like formic acid to ensure the carboxylic acid is protonated). google.com The purity of the sample is determined by integrating the area of the main peak and any impurity peaks detected, typically by a UV detector set at a wavelength where the aromatic ring absorbs. For a high-purity sample, the main peak should account for >99% of the total integrated area. LC/MS provides an additional layer of confirmation by providing the mass of the main peak and any separated impurities, aiding in their identification.

Parameter Condition
Instrument HPLC with UV/Diode Array Detector
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Hypothetical: 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Result A single major peak indicating high purity

This table outlines a typical, hypothetical HPLC method for purity analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a sample. For an organic compound such as this compound, this process typically involves combustion analysis, where the compound is burned in an excess of oxygen. The resulting combustion products, primarily carbon dioxide, water, nitrogen oxides, and sulfur dioxide, are collected and measured. From the masses of these products, the percentage of carbon, hydrogen, nitrogen, and sulfur in the original sample can be calculated.

This technique is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity. The experimentally determined percentages of each element are compared against the theoretical values calculated from its proposed chemical formula (C₉H₁₁NO₆S). A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and stoichiometry.

Based on a comprehensive review of publicly available scientific literature and chemical databases, specific experimental data from the elemental analysis of this compound has not been reported.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassCountMass Percent (%)
CarbonC12.011941.38
HydrogenH1.008114.24
NitrogenN14.00715.36
OxygenO15.999636.75
SulfurS32.06112.28
Total 100.00

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It relies on the principle of Bragg's Law, where a beam of X-rays is directed at a crystalline sample. The ordered atoms within the crystal lattice diffract the X-rays at specific angles, creating a unique diffraction pattern. This pattern serves as a fingerprint for the crystalline solid, providing information about its internal structure, including the arrangement of atoms and molecules in the crystal lattice.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. This technique requires a single, high-quality crystal of the material. By measuring the intensities and positions of the diffracted X-ray beams, it is possible to construct a detailed electron density map of the molecule.

This map allows for the precise determination of bond lengths, bond angles, and torsion angles. Furthermore, it reveals the absolute configuration of chiral centers and provides insight into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate how the molecules are arranged in the crystal lattice (crystal packing).

A search of the scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed data regarding its absolute configuration and crystal packing are not available.

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials, which are composed of many small, randomly oriented crystallites. The sample is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ).

PXRD is particularly valuable for identifying different crystalline forms of a compound, known as polymorphs. Each polymorph, having a unique crystal lattice, will produce a distinct powder diffraction pattern. This makes PXRD an essential tool in pharmaceutical sciences and materials science for screening, identifying, and quantifying polymorphs, which can have different physical properties such as solubility and stability.

No powder X-ray diffraction patterns for this compound have been published in the reviewed scientific literature. Therefore, information regarding the potential existence of polymorphs for this compound remains uncharacterized.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of medium-sized organic molecules like 2,6-dimethoxy-3-sulfamoylbenzoic acid. These calculations provide a good balance between accuracy and computational cost, making them suitable for a detailed analysis of the molecule's electronic and structural features.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, a key structural feature is the potential for different conformations, particularly concerning the orientation of the carboxylic acid and sulfamoyl groups relative to the benzene (B151609) ring.

Due to steric hindrance from the two methoxy (B1213986) groups at the ortho positions, the carboxylic acid group is expected to be twisted out of the plane of the benzene ring. bohrium.comresearchgate.net This is a common feature in ortho-substituted benzoic acids. Furthermore, the carboxyl group itself can exist in different conformations, such as syn and anti, depending on the arrangement of the acidic proton with respect to the carbonyl oxygen. bohrium.comresearchgate.net Computational studies on the related 2,6-dimethoxybenzoic acid have shown that while the syn conformation is more stable in the isolated state (in vacuo), the anti conformation is favored in the crystalline state due to intermolecular interactions. bohrium.com

Table 1: Representative Calculated Geometrical Parameters for a Sulfamoylbenzoic Acid Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.39 - 1.41--
C-S~1.78--
S=O~1.44--
S-N~1.65--
C-COOH~1.49--
C=O~1.22--
C-OH~1.35--
O-H~0.97--
C-O (methoxy)~1.36--
O-CH₃~1.43--
C-S-N-~106-
O=S=O-~120-
C-C-COOH-~121-
COOH twist angle--40 - 60

Note: The values in this table are illustrative and based on typical DFT calculations for similar substituted benzoic acids. Actual values for this compound would require specific calculations.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. For substituted benzoic acids, DFT calculations can provide precise values for these orbital energies. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from computational chemistry. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic, methoxy, and sulfamoyl groups, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the protons of the sulfamoyl group, would exhibit a positive potential (blue regions), marking them as sites for nucleophilic interaction. researchgate.netnih.gov

Table 2: Calculated Electronic Properties for a Representative Sulfamoylbenzoic Acid Derivative

PropertyCalculated Value
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.5 to -2.5 eV
HOMO-LUMO Gap4.0 to 5.0 eV
Dipole Moment3.0 to 5.0 D

Note: These values are typical for similar aromatic acids and would need to be specifically calculated for this compound.

Vibrational Frequency Predictions for Spectral Interpretation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. bohrium.comresearchgate.net By calculating these frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for the interpretation of experimental spectra, allowing for the assignment of specific vibrational modes to the observed absorption bands. nih.gov

For this compound, DFT calculations can help identify the characteristic stretching and bending vibrations of its functional groups, including the O-H stretch of the carboxylic acid, the C=O stretch, the asymmetric and symmetric SO₂ stretches of the sulfamoyl group, and the C-O stretches of the methoxy groups. researchgate.netnih.gov A comparison between the calculated and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies. bohrium.com

Non-Linear Optical Properties and Hyperpolarizability Calculations

Molecules with extended π-electron systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. rsc.orgrsc.org The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational chemistry provides a direct route to calculate the polarizability and hyperpolarizability of a molecule. researchgate.net

For this compound, the presence of both electron-donating (methoxy) and electron-withdrawing (sulfamoyl, carboxyl) groups attached to the aromatic ring can lead to a significant dipole moment and potentially interesting NLO properties. DFT calculations can be used to compute the components of the polarizability and hyperpolarizability tensors, providing a theoretical assessment of its NLO potential. researchgate.netrsc.org

Reaction Mechanism Studies

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.

Transition State Analysis of Key Synthetic Steps

The synthesis of this compound involves several steps, such as the sulfonation or chlorosulfonation of a substituted benzoic acid precursor, followed by amination. researchgate.net DFT calculations can be employed to study the transition states of these key steps. For example, in the amination of a sulfonyl chloride to form the sulfonamide, a transition state involving the nucleophilic attack of ammonia (B1221849) or an amine on the sulfur atom can be located and characterized.

Elucidation of Reaction Pathways for Derivatization

Computational chemistry provides a powerful framework for elucidating the reaction mechanisms involved in the derivatization of this compound. The molecule possesses two primary reactive sites amenable to derivatization: the carboxylic acid group and the sulfonamide group. Theoretical studies can map the potential energy surfaces for these reactions, identifying transition states and intermediates to predict the most favorable pathways.

The primary derivatization reactions for this compound involve:

Esterification of the Carboxylic Acid: The Fischer-Speier esterification is a common method for converting carboxylic acids to esters. tcu.edu Theoretical models of this acid-catalyzed reaction for benzoic acid derivatives show that the mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. tcu.eduresearchgate.net This is followed by a nucleophilic attack from an alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. tcu.edu Kinetic studies on the esterification of benzoic acid with alcohols like butanol have determined activation energies for the forward reaction to be approximately 58.40 kJ/mol, providing quantitative data for process modeling. dnu.dp.uaresearchgate.net

N-Alkylation of the Sulfonamide: The sulfonamide group can undergo N-alkylation, typically with alkyl halides or alcohols. dnu.dp.uaorganic-chemistry.org Modern, more sustainable methods utilize alcohols in a "borrowing hydrogen" (BH) approach, catalyzed by transition metals like manganese. acs.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide to form an N-sulfonyl imine intermediate. The catalyst then facilitates the hydrogenation of this imine to yield the N-alkylated sulfonamide, with water as the only byproduct. acs.org Theoretical studies on similar sulfonamides help elucidate the energetics of these steps, guiding the selection of catalysts and reaction conditions. nih.gov

The following table outlines the plausible derivatization pathways for this compound based on computational studies of analogous structures.

Reaction TypeFunctional GroupTypical ReactantsExpected ProductTheoretical Insight
EsterificationCarboxylic AcidAlcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄)Alkyl 2,6-dimethoxy-3-sulfamoylbenzoateMechanism involves protonated carbonyl intermediate; activation barriers can be calculated. tcu.edudnu.dp.ua
Amide FormationCarboxylic AcidAmine, Coupling Agent (e.g., DCC, EDC)N-Substituted 2,6-dimethoxy-3-sulfamoylbenzamideReaction proceeds through an activated ester intermediate.
N-AlkylationSulfonamideAlkyl Halide, Base (e.g., K₂CO₃) or Alcohol, Metal Catalyst (e.g., Mn(I))2,6-Dimethoxy-3-(N-alkylsulfamoyl)benzoic acidPathway can be modeled to understand transition states and influence of substituents. dnu.dp.uaacs.org
N-ArylationSulfonamideAryl Halide, Metal Catalyst (e.g., Cu(II))2,6-Dimethoxy-3-(N-arylsulfonamoyl)benzoic acidLigand-free copper-catalyzed methods have been developed for similar reactions. organic-chemistry.org

Intermolecular Interaction Analysis (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the nature of intermolecular interactions. nih.gov For this compound, NBO analysis can quantify the strength of hydrogen bonds and other non-covalent interactions that govern its solid-state structure and physical properties.

The key intermolecular interactions expected for this molecule are:

Carboxylic Acid Dimerization: Like many benzoic acid derivatives, this compound is expected to form strong, centrosymmetric dimers in the solid state via O-H···O hydrogen bonds between the carboxylic acid groups. ucl.ac.uk

Sulfonamide Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). researchgate.net This allows for the formation of robust intermolecular N-H···O=S hydrogen bonds, which can link the carboxylic acid dimers into chains, sheets, or more complex three-dimensional networks. nih.govbohrium.com Studies on related sulfonamides show these interactions are crucial for crystal packing and stability. nih.gov

Intramolecular Hydrogen Bonding: The ortho relationship between the carboxylic acid and methoxy group, as well as the sulfonamide and another methoxy group, could facilitate intramolecular hydrogen bonds. Specifically, an O-H···O interaction between the carboxylic proton and the oxygen of the 2-methoxy group is possible, although this would compete with the stronger intermolecular dimer formation. Theoretical studies of ortho-substituted benzoic acids confirm that such intramolecular bonds can significantly influence conformation and acidity. rsc.org

NBO analysis quantifies these interactions by examining the overlap between a filled (donor) Lewis-type orbital and an empty (acceptor) non-Lewis-type orbital. The stabilization energy, E(2), associated with this interaction indicates its strength.

The table below details the principal donor-acceptor interactions that would be investigated using NBO analysis for this compound.

Interaction TypeDonor NBO (Filled Orbital)Acceptor NBO (Vacant Orbital)Nature of Interaction
Carboxylic Acid H-BondLone Pair on Carbonyl Oxygen (LP(O))Antibonding orbital of hydroxyl group (σ(O-H))Strong intermolecular hydrogen bond leading to dimer formation. ucl.ac.uk
Sulfonamide H-BondLone Pair on Sulfonyl Oxygen (LP(O))Antibonding orbital of sulfonamide N-H group (σ(N-H))Strong intermolecular hydrogen bond forming chains or sheets. nih.govnih.gov
Intramolecular H-BondLone Pair on Methoxy Oxygen (LP(O))Antibonding orbital of carboxylic O-H group (σ(O-H))Potential conformational constraint; competes with intermolecular H-bonding. rsc.org
π-π Stackingπ orbital of the benzene ringπ orbital of an adjacent benzene ringAromatic stacking interaction contributing to crystal packing. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. wiley.com This approach is valuable for predicting properties that are difficult or costly to measure experimentally.

Developing Descriptors for Physicochemical Properties (Excluding Biological)

The first step in QSPR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. wiley.com For this compound, a wide array of descriptors can be generated using software like Dragon or via quantum chemical calculations. researchgate.netnih.gov These descriptors fall into several categories:

Descriptor CategoryExamples for this compoundRelevance to Physicochemical Properties
Constitutional Descriptors Molecular Weight, Number of H-bond donors/acceptors, Number of rotatable bonds.Correlate with bulk properties like density, boiling point, and crystallization tendency. researchgate.net
Topological Descriptors Wiener index, Randić index, Balaban J index.Describe molecular branching and shape; often used to model properties like entropy and heat capacity. nih.gov
Geometrical Descriptors Molecular surface area, Molecular volume, 3D-MoRSE descriptors.Relate to molecular size and shape, influencing solubility and transport properties.
Quantum-Chemical Descriptors HOMO/LUMO energies, Dipole moment, Polarizability, Atomic charges (Mulliken, NBO).Encode electronic properties, reactivity, and the potential for intermolecular interactions. semanticscholar.org
Solvent-Accessible Surface Area (SASA) Descriptors Total polar surface area (TPSA), Hydrophobic surface area.Crucial for predicting solubility and permeability. rsc.org

These descriptors provide the quantitative input required to build predictive models for various non-biological properties.

Predictive Models for Solubility, Crystallization Behavior, etc. (Excluding Biological)

Once descriptors are calculated, statistical methods are used to build predictive models for specific properties like solubility and crystallization behavior.

Predictive Models for Aqueous Solubility: Aqueous solubility is a critical physicochemical property. QSPR models for solubility often use a combination of descriptors that account for hydrophilicity/lipophilicity, size, and hydrogen bonding capacity. nih.gov A typical workflow involves:

Calculating a set of descriptors (e.g., octanol-water partition coefficient (logP), molecular volume, TPSA).

Using a variable selection technique, such as stepwise regression or genetic algorithms, to identify the most relevant descriptors. nih.govnih.gov

Building a model using Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.netnih.gov

Validating the model's predictive power using cross-validation and an external test set of compounds. researchgate.net For example, a linear QSPR model for solubility might take the form: logS = c₀ + c₁·(logP) + c₂·(MW) + c₃·(TPSA).

Predictive Models for Crystallization Behavior: Predicting whether a molecule will crystallize easily is crucial for solid-state formulation. Computational models can predict crystallization tendency based on molecular descriptors. researchgate.netnih.gov Key findings from studies on drug-like molecules indicate that:

Descriptors related to molecular size (Molecular Weight), shape, and flexibility (number of rotatable bonds) are important predictors of glass-forming ability and crystallization tendency. researchgate.net

Chemical descriptors reflecting Hückel π atomic charges and the number of hydrogen bond acceptors have been successfully used to predict the potential for crystallization.

Machine learning models, such as Random Forest, have shown high accuracy (~70-80%) in classifying molecules as crystalline or amorphous based on calculated 2D and 3D descriptors. researchgate.net

The development of such models for this compound and its derivatives would enable the in silico screening of their physical properties, guiding experimental efforts in formulation and materials science.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific outline provided in the user's request.

The detailed research findings concerning polymorphism, including the identification and characterization of specific polymorphic forms (Form I, II, III), conformation-polymorph relationships (anti-planar vs. syn-planar), thermodynamic stability, and controlled crystallization processes, are extensively documented for a different, though similarly named, compound: 2,6-Dimethoxybenzoic acid .

There is no evidence in the provided search results to suggest that similar studies on polymorphism and crystal engineering have been conducted or published for "this compound." Therefore, constructing a scientifically accurate article that strictly follows the requested outline for the specified compound is not feasible with the currently available information.

Solid State Chemistry and Materials Science Aspects

Crystallization Process Control

Solvent-Mediated Phase Transformation Kinetics

No studies detailing the solvent-mediated phase transformation kinetics of 2,6-Dimethoxy-3-sulfamoylbenzoic acid were found. Research in this area would typically investigate how different solvents influence the transformation of a metastable solid form to a more stable polymorph, including the rate of transformation. Such studies often involve slurry experiments and analysis using techniques like X-ray powder diffraction (XRPD) to monitor the phase changes over time. However, no such data has been published for this compound.

Crystallization-Driven Asymmetric Transformations

There is no available research on the crystallization-driven asymmetric transformations of this compound. This type of transformation involves the conversion of a conglomerate or a racemic compound into a single enantiomer through crystallization processes. It is a key area of study in the development of chiral molecules. The absence of any literature on this topic suggests that this aspect of its solid-state behavior remains unexplored.

Co-crystallization and Salt Formation Studies

No dedicated studies on the co-crystallization or salt formation of this compound have been reported in the scientific literature. Such studies are crucial for modifying the physicochemical properties of a compound, such as solubility, stability, and bioavailability. They involve screening for suitable co-formers or counter-ions that can form new crystalline structures with the target molecule. The lack of published research indicates that the potential for creating co-crystals or salts of this compound has not been investigated.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The current synthesis of 2,6-Dimethoxy-3-sulfamoylbenzoic acid typically involves multiple steps, often starting from 2,6-dimethoxybenzoic acid. Future research could focus on developing more convergent and efficient synthetic strategies. Traditional methods for synthesizing the precursor, 2,6-dimethoxybenzoic acid, have utilized solvents like dimethyl formamide (B127407) or triethylamine, which can lead to violent reactions, more byproducts, and lower yields. google.com A patented alternative method proposes a new route starting from sodium metal in toluene (B28343) to produce sodium phenide, which then reacts with 1,3-dimethoxybenzene (B93181) and subsequently carbon dioxide. google.com This approach claims to be milder and higher-yielding. google.com

Further improvements could target the sulfamoylation step, which is crucial for the final product. Research into direct C-H activation and sulfamoylation of the 2,6-dimethoxybenzoic acid core could represent a significant leap in efficiency, potentially reducing the number of synthetic steps.

Table 1: Comparison of Synthetic Approaches for 2,6-Dimethoxybenzoic Acid Precursor

Feature Traditional Method Novel Patented Method google.com Future Direction
Solvent Dimethyl formamide, Triethylamine Toluene Greener solvents, solvent-free conditions
Reactants Not specified Sodium, Chlorobenzene (B131634), 1,3-dimethoxybenzene, CO2 Direct C-H functionalization reagents
Reported Issues Violent reactions, byproducts, low yield Milder reaction, higher yield High atom economy, reduced step count

| Catalyst | Not specified | Propyl carbinol | Advanced transition metal or organocatalysts |

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry offer a framework for improving the synthesis of this compound. Future research should aim to replace hazardous reagents and solvents with more environmentally benign alternatives. For instance, the use of deep eutectic solvents (DESs) could be explored as a greener alternative to traditional organic solvents. rsc.org

Another avenue involves the use of biocatalysis. Engineered enzymes could potentially perform selective hydroxylation and subsequent functionalization on a simpler aromatic precursor, offering a highly efficient and environmentally friendly route. The development of photochemical methods, using light to drive reactions, could also reduce the reliance on harsh chemical reagents and high temperatures. rsc.org

Design and Synthesis of Advanced Derivatives for Material Science Applications (e.g., Optoelectronic, Supramolecular)

The structure of this compound, with its carboxylic acid, sulfamoyl, and methoxy (B1213986) groups, makes it an interesting building block for materials science. The carboxylic acid group is a classic anchoring point for forming metal-organic frameworks (MOFs) or coordination polymers. researchgate.net Research has already been conducted on synthesizing zinc and palladium complexes with the related 2,6-dimethoxybenzoic acid. bohrium.com

Future work could involve synthesizing derivatives where the core molecule is functionalized to tune its electronic and self-assembly properties. For example, incorporating extended π-conjugated systems could lead to materials with interesting optoelectronic properties, such as fluorescence or nonlinear optical activity. The sulfamoyl and methoxy groups can direct supramolecular assembly through hydrogen bonding and other non-covalent interactions, enabling the design of complex, self-healing materials or molecular gels.

Further In-depth Computational Modeling of Reactivity and Solid-State Behavior

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. Extensive computational studies have already been performed on the closely related 2,6-dimethoxybenzoic acid, revealing insights into its conformational polymorphism (syn and anti forms), crystal packing, and cohesive energies. researchgate.netbohrium.com These studies show that while the syn form is more stable in a vacuum, the anti form is more stable in the crystalline state due to packing forces. bohrium.com

This body of work provides a clear roadmap for future computational studies on this compound. In-depth modeling could predict:

The influence of the sulfamoyl group on conformational preferences and crystal packing.

The molecule's reactivity and potential reaction pathways.

Solid-state properties, including Raman spectra and lattice energies, which are crucial for identifying different polymorphic forms. bohrium.com

The electronic properties of the molecule and its derivatives to guide the design of new materials for specific applications.

Table 2: Computational Research Avenues

Area of Study Focus on 2,6-dimethoxybenzoic acid (Existing Research) bohrium.com Proposed Focus for this compound
Conformational Analysis Study of syn and anti polymorphs. Impact of the sulfamoyl group on conformational energy landscapes.
Crystal Structure Prediction Investigation of packing motifs and cohesive energies. Prediction of stable polymorphs and co-crystal formation.
Spectroscopy Calculation of solid-state Raman spectra. Simulation of IR, Raman, and NMR spectra to aid in characterization.

| Reactivity | Not extensively detailed. | Modeling of reaction mechanisms for synthesis and derivatization. |

Application as a Chemical Probe or Building Block in Non-Biological Systems

Beyond material science, this compound can serve as a versatile building block in other non-biological systems. The functional groups present allow for a variety of chemical transformations, making it a useful scaffold in synthetic chemistry. beilstein-journals.org

Its ability to coordinate with metal ions through the carboxylic acid and potentially the sulfamoyl group suggests its use as a ligand in catalysis. Researchers could explore the synthesis of transition metal complexes featuring this molecule as a ligand to catalyze a range of organic transformations. Furthermore, its well-defined substitution pattern could be exploited in the field of host-guest chemistry, where it could act as a building block for larger molecular receptors designed to selectively bind specific guest molecules.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation of 2,6-Dimethoxy-3-sulfamoylbenzoic acid?

  • Methodological Answer : Combine single-crystal X-ray diffraction (SXRD) for absolute configuration determination (using SHELXL for refinement ), HPLC for purity assessment (as in methods from Zheng et al. ), and NMR spectroscopy to resolve methoxy/sulfamoyl group interactions. Differential scanning calorimetry (DSC) can corroborate melting points (e.g., 138–142°C for structurally similar difluoro-methylbenzoic acids ).

Q. What safety protocols are critical when handling sulfamoyl-containing compounds like this compound?

  • Methodological Answer : Use NIOSH-approved PPE, including face shields and nitrile gloves, to prevent skin/eye contact. Ensure fume hood ventilation during synthesis. Monitor for decomposition products (e.g., sulfur oxides) under high-temperature conditions, as seen in analogous methoxybenzoic acids . Consult SDS guidelines for incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can crystallographic refinement of this compound be optimized using SHELX software?

  • Methodological Answer : For high-resolution data, employ SHELXL’s TWIN/BASF commands to address potential twinning. Use PART/SUMP restraints to model disordered methoxy groups. Validate hydrogen-bonding networks with SHELXPRO’s validation tools . Compare with analogous structures (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid ) to resolve positional ambiguities.

Q. How to address contradictory NMR data between sulfamoyl and methoxy substituents?

  • Methodological Answer : Perform 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping proton environments. For example, sulfamoyl protons (δ ~6.5–7.5 ppm) may couple with methoxy groups (δ ~3.8 ppm) in NOESY experiments. Cross-reference with computational models (DFT-based chemical shift predictions) to validate assignments .

Q. What enzymatic strategies could synthesize this compound?

  • Methodological Answer : Adapt decarboxylase-catalyzed carboxylation (as in 2,6-dihydroxybenzoic acid synthesis ) by substituting hydroxyl groups with methoxy/sulfamoyl precursors. Optimize pH (6.5–7.5) and temperature (25–37°C) to stabilize sulfamoyl intermediates. Compare yields with traditional Friedel-Crafts sulfamoylation routes.

Q. How to design a regioselective synthesis route for introducing sulfamoyl groups into dimethoxybenzoic acid scaffolds?

  • Methodological Answer : Use 2,6-dimethoxybenzoyl chloride as a precursor for nucleophilic sulfamoylation. Employ LiHMDS as a base in anhydrous THF at −78°C to minimize side reactions. Monitor regioselectivity via LC-MS and adjust stoichiometry (1.2–1.5 eq sulfamoyl chloride) to favor the 3-position .

Data Contradiction & Optimization

Q. How to resolve discrepancies in HPLC purity assays for sulfamoylbenzoic acids?

  • Methodological Answer : Test multiple mobile phases (e.g., acetonitrile/0.1% TFA vs. methanol/ammonium acetate) to improve peak resolution. Use a C18 column at 40°C to reduce tailing caused by sulfamoyl polarity. Validate with spiked samples of known impurities .

Q. What factors influence the stability of this compound under reflux conditions?

  • Methodological Answer : Avoid prolonged heating (>6 hours) in protic solvents (e.g., ethanol), which may hydrolyze sulfamoyl groups. Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor stability via TLC and IR spectroscopy for S=O bond integrity .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.